molecular formula C13H14N2S B1376901 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 1206248-09-0

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B1376901
CAS No.: 1206248-09-0
M. Wt: 230.33 g/mol
InChI Key: HQSUSJJXHQQHAV-UHFFFAOYSA-N
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Description

Overview of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This compound represents a structurally sophisticated bicyclic heterocyclic compound characterized by its unique molecular formula of C₁₃H₁₄N₂S and molecular weight of 230.33 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 1206248-09-0 and is recognized by multiple systematic nomenclature designations, including 5-benzyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridine. This molecular architecture encompasses a tetrahydrothiazolo[5,4-c]pyridine core structure, which consists of a thiazole ring fused to a partially saturated pyridine ring system, creating a distinctive bicyclic framework that contributes to its chemical reactivity and biological activity.

The compound's structural design incorporates key pharmacophoric elements that have attracted significant attention in contemporary medicinal chemistry research. The benzyl substituent at the 5-position of the tetrahydrothiazolo[5,4-c]pyridine core provides substantial hydrophobic interactions while maintaining appropriate molecular flexibility for potential biological target engagement. The bicyclic nature of the scaffold offers conformational rigidity that can enhance binding selectivity and potency when interacting with biological macromolecules. Database entries indicate that this compound has been the subject of systematic study since its initial characterization, with structural modifications dating back to 2013 and continuing research efforts documented through 2025.

The three-dimensional conformational properties of this compound have been extensively characterized using computational modeling approaches, revealing multiple stable conformational states that contribute to its versatility as a synthetic intermediate. The compound's electronic structure demonstrates significant pi-electron delocalization within the thiazole portion of the fused ring system, while the saturated pyridine ring provides additional flexibility for molecular interactions. These structural features collectively position this compound as a privileged scaffold in heterocyclic chemistry, capable of serving as a foundation for the development of diverse chemical libraries with potential therapeutic applications.

Significance of Thiazolopyridine Derivatives in Heterocyclic Chemistry

The thiazolopyridine class of compounds occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both synthetic intermediates and bioactive molecules with demonstrated therapeutic potential. Heterocyclic compounds represent approximately 70% of all pharmaceutical products currently in clinical use, highlighting the fundamental importance of these structural motifs in drug discovery and development programs. Within this context, thiazolopyridine derivatives have emerged as particularly valuable scaffolds due to their ability to participate in diverse chemical transformations while maintaining structural integrity and biological activity across multiple therapeutic domains.

The chemical versatility of thiazolopyridine frameworks stems from their unique combination of electron-rich and electron-deficient regions, which facilitate both nucleophilic and electrophilic reactions under appropriate conditions. This reactivity profile enables the systematic modification of thiazolopyridine cores through well-established synthetic methodologies, including nucleophilic substitution reactions, electrophilic aromatic substitution processes, and cyclization reactions that can introduce additional ring systems or functional groups. The resulting chemical diversity has proven instrumental in structure-activity relationship studies, allowing researchers to systematically optimize molecular properties for specific biological targets or therapeutic applications.

Research investigations have demonstrated that thiazolopyridine derivatives exhibit a remarkable spectrum of biological activities, encompassing anti-tubercular, anti-inflammatory, anti-microbial, anti-coagulating, anti-viral, and anti-carcinogenic properties. These diverse pharmacological profiles reflect the ability of thiazolopyridine scaffolds to interact with multiple classes of biological targets, including enzymes, receptors, and nucleic acids. The structural similarity between thiazolopyridine derivatives and naturally occurring nucleotides and amino acid residues contributes to their biological recognition and binding affinity, making them attractive candidates for biomimetic drug design approaches.

Contemporary medicinal chemistry research has identified specific thiazolopyridine derivatives as potent inhibitors of clinically relevant targets, including epidermal growth factor receptor tyrosine kinases, signal transducer and activator of transcription proteins, and phosphoinositide 3-kinases. These findings have validated the therapeutic potential of thiazolopyridine scaffolds and stimulated continued research efforts focused on optimizing their pharmacological properties. The development of structure-based drug design methodologies has further enhanced the rational design of thiazolopyridine derivatives, enabling the prediction of binding modes and the systematic optimization of molecular interactions with specific biological targets.

Historical Context and Discovery

The historical development of thiazolopyridine chemistry can be traced through several decades of systematic research efforts focused on understanding the synthesis, structure, and biological activity of these heterocyclic systems. The fundamental thiazole ring system was first characterized in the late 19th century, with early investigations revealing its presence in naturally occurring compounds such as thiamine (vitamin B₁), which contains a thiazole moiety as an essential structural component. This initial discovery established the biological relevance of thiazole-containing compounds and provided the foundation for subsequent research into more complex thiazole-containing heterocycles.

The development of synthetic methodologies for constructing thiazolopyridine ring systems began in earnest during the mid-20th century, with researchers exploring various cyclization strategies to create fused heterocyclic frameworks. Early synthetic approaches relied on the reaction of appropriately substituted pyridine derivatives with sulfur-containing reagents, leading to the formation of thiazole rings through cyclization processes. These initial methodologies provided access to basic thiazolopyridine scaffolds but were often limited by harsh reaction conditions, poor yields, and limited substrate scope.

Significant advances in thiazolopyridine synthesis occurred with the development of more sophisticated cyclization methodologies, including the use of chloronitropyridines as starting materials for single-step thiazolopyridine formation. This breakthrough enabled the efficient preparation of diverse thiazolopyridine derivatives under relatively mild reaction conditions, expanding the accessibility of these compounds for biological evaluation and medicinal chemistry applications. The introduction of modern synthetic techniques, including microwave-assisted synthesis and flow chemistry approaches, has further enhanced the efficiency and scalability of thiazolopyridine synthesis.

The specific discovery and characterization of this compound occurred as part of broader research efforts focused on developing novel heterocyclic scaffolds for pharmaceutical applications. Initial synthesis protocols involved the cyclization of appropriately substituted precursor molecules, with optimization studies leading to improved yields and purification methods. The compound's biological activity was subsequently evaluated through systematic screening programs, revealing its potential as both a synthetic intermediate and a bioactive molecule with therapeutic applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of this compound from multiple perspectives, encompassing its chemical synthesis, structural characterization, and biological activity profiles. The primary objective is to consolidate current knowledge regarding this specific thiazolopyridine derivative while identifying key areas for future research and development efforts. Through detailed analysis of published literature and database entries, this review seeks to establish a comprehensive understanding of the compound's chemical and biological properties, providing a valuable resource for researchers engaged in heterocyclic chemistry and drug discovery programs.

The scope of this review encompasses several critical aspects of this compound research, including detailed examination of synthetic methodologies used for its preparation, structural analysis based on spectroscopic and computational studies, and comprehensive evaluation of its biological activity profiles. Particular attention is devoted to understanding the structure-activity relationships that govern the compound's interactions with biological targets, as well as the chemical transformations that enable its use as a synthetic intermediate for more complex molecular architectures.

The review also addresses the broader context of thiazolopyridine chemistry, examining how this compound fits within the larger family of related compounds and contributes to our understanding of heterocyclic structure-activity relationships. By analyzing patterns of biological activity across different thiazolopyridine derivatives, this review seeks to identify common pharmacophoric elements and structural features that contribute to therapeutic potential. This comparative approach provides insights into the design principles that govern the development of bioactive thiazolopyridine derivatives.

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSUSJJXHQQHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743756
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-09-0
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at the 5-Position

The 5-position of the tetrahydrothiazolo[5,4-c]pyridine scaffold is critical for modulating biological activity and physicochemical properties:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Applications/Activities References
5-Methyl derivative Methyl 140.21 Factor Xa inhibition (IC₅₀ ~10 nM)
5-Benzyl derivative (Target Compound) Benzyl 230.33 Antimicrobial intermediates, receptor ligands
5-tert-Butylbenzamide derivative tert-Butylbenzamide 442.02 Anticoagulant candidates (e.g., Edoxaban intermediates)
5-Sulfonylpyrrolyl derivatives Aryl/heteroaryl sulfonyl ~300–350 Antimicrobial activity (MIC: 8–64 µg/mL)

Key Observations :

  • This enhances binding affinity to hydrophobic pockets in targets like Factor Xa or histamine receptors .
  • Biological Activity: Methyl derivatives exhibit potent Factor Xa inhibition (e.g., IC₅₀ ~10 nM in non-amidine inhibitors) due to optimal S4 binding element interactions . In contrast, benzyl-containing derivatives show broader applications in antimicrobial and receptor ligand studies, likely due to enhanced membrane permeability .

Pharmacological and Antimicrobial Profiles

Anticoagulant Activity
  • 5-Methyl derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) are key components in Factor Xa inhibitors. Conformational analysis reveals that the methyl group stabilizes interactions with the S4 pocket, achieving sub-nanomolar inhibition in optimized compounds .
  • Benzyl derivatives , while less studied in anticoagulation, are utilized in benzamide-linked analogues (e.g., N-(5-benzyl-...-benzamide hydrochloride) for probing hydrophobic binding regions .
Antimicrobial Activity
  • Sulfonylpyrrolyl derivatives (e.g., 5-((aryl)sulfonyl)-2-(pyrrolyl) derivatives) exhibit moderate to strong activity against E. coli and S. aureus (MIC: 8–64 µg/mL). The benzyl group’s absence here suggests sulfonyl and pyrrolyl groups are primary drivers of antimicrobial efficacy .

Key Insights :

  • The benzyl group necessitates specialized storage (2–8°C) to prevent degradation, unlike methyl derivatives .
  • tert-Butylbenzamide derivatives, though synthetically complex, are pivotal in high-affinity drug candidates like Edoxaban intermediates .

Biological Activity

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS Number: 1206248-09-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13_{13}H14_{14}N2_2S with a molecular weight of 230.33 g/mol. Its structural components include a thiazolo[5,4-c]pyridine core and a benzyl group, which are thought to contribute to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as phosphatidylserine flipping and cytochrome c release from mitochondria. This suggests activation of the intrinsic apoptotic pathway .
  • Case Study : A study involving derivatives of thiazolo[5,4-c]pyridine demonstrated significant growth inhibition against various cancer cell lines (A549 and HeLa), with IC50_{50} values ranging from 0.20 to 2.58 µM .

2. Receptor Interactions

The compound exhibits interaction with various receptors that may mediate its pharmacological effects:

  • Beta-Adrenoceptor Activity : Similar compounds have shown beta-adrenoceptor agonism, which can influence metabolic regulation . The intact thiazolo[5,4-c]pyridine ring is crucial for this activity.

3. Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The thiazole framework is often associated with modulation of inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-benzylthiazoleContains a thiazole ringExhibits beta-adrenoceptor agonism
TrimetoquinolNonselective beta-adrenoceptor agonistPotent metabolic regulator
2-Aminothiazole DerivativesSimilar thiazole frameworkInvestigated for anti-diabetic effects

This table illustrates how variations in structure can lead to different biological activities.

Synthesis and Modification

Research indicates that the synthesis of this compound involves several key steps that allow for structural modifications aimed at enhancing biological activity . These modifications can affect binding affinity and efficacy at receptor sites.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound in various disease models. Further studies are needed to elucidate its pharmacokinetics and toxicity profiles.

Q & A

Q. What are the recommended synthetic routes for 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted pyridine precursors with sulfur-containing reagents. For example, thiazole ring formation can be achieved using phosphorus oxychloride or thiourea derivatives under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side products like unreacted intermediates or over-oxidized species . Optimization can be guided by thin-layer chromatography (TLC) and mass spectrometry (MS) to monitor reaction progress.

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

  • Spectroscopic techniques : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzyl group integration at δ 3.5–4.5 ppm for CH2_2) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C12_{12}H14_{14}N2_2S requires m/z 218.0878) .
  • HPLC with UV detection : Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Storage : Room temperature in airtight containers under inert gas (argon) to prevent oxidation .
  • Spill management : Neutralize with sand or vermiculite, avoiding aqueous solutions that may release toxic fumes .

Advanced Research Questions

Q. How can functionalization of the thiazolo[5,4-c]pyridine core be performed to explore structure-activity relationships (SAR)?

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the 2-position using N-bromosuccinimide (NBS) or SO2_2Cl2_2 in acetic acid .
  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids to append groups like nitrobenzamide (e.g., 3-nitrobenzamide derivatives) for bioactivity screening .
  • Reductive alkylation : Modify the benzyl group via catalytic hydrogenation (Pd/C, H2_2) to generate secondary amines for solubility studies .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of derivatives?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on crystal structures from the PDB .
  • Molecular dynamics (MD) simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) using AMBER or GROMACS .

Q. How should researchers address contradictions in spectral or biological data across studies?

  • Reproducibility checks : Validate synthetic protocols (e.g., reagent purity, reaction time) and analytical conditions (e.g., NMR solvent, temperature) .
  • Meta-analysis : Compare bioassay results (e.g., IC50_{50} values) with published analogs to identify trends in substituent effects .
  • Error source identification : Investigate batch-to-batch variability (e.g., by HRMS) or assay interference (e.g., solvent cytotoxicity in cell-based studies) .

Q. What strategies enhance the compound’s stability in aqueous media for pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 5-benzyl position to improve solubility and controlled release .
  • Cyclodextrin complexation : Form inclusion complexes to shield hydrophobic regions from hydrolysis .
  • pH adjustment : Buffer solutions (pH 6.5–7.4) to minimize degradation in physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.